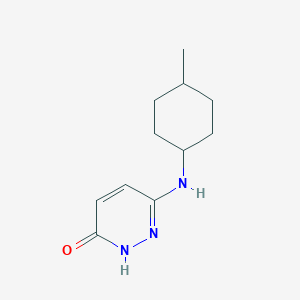

6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-[(4-methylcyclohexyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-2-4-9(5-3-8)12-10-6-7-11(15)14-13-10/h6-9H,2-5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKJMJOVDQYHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((1R,4R)-4-Methylcyclohexyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridazine ring substituted with an amino group attached to a cyclohexyl moiety. The specific stereochemistry at the cyclohexyl position is crucial for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways. Notably, they have been studied for their role as selective inhibitors of the alk-2 enzyme family, which is implicated in several inflammatory and proliferative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For instance, it has shown promising results in inhibiting cell proliferation in cancer models.

In Vivo Studies

In vivo studies further elucidate its therapeutic potential. Animal models have indicated that this compound can effectively modulate inflammatory responses and exhibit neuroprotective properties. For example, one study highlighted its efficacy in reducing symptoms associated with Parkinson's disease through modulation of glutamate receptors .

Case Studies

- Neurodegenerative Disease Model : A study involving a Parkinsonian model demonstrated that administration of the compound led to reduced dyskinesia symptoms while maintaining motor function . This suggests a dual role in neuroprotection and symptom management.

- Inflammatory Response : Research has shown that this compound can significantly lower inflammatory markers in animal models of autoimmune diseases, indicating its potential for therapeutic use in conditions like rheumatoid arthritis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest it has a moderate half-life, allowing for effective dosing regimens. However, further toxicological evaluations are necessary to ensure safety profiles are established prior to clinical application.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Activity

Research indicates that pyridazine derivatives, including 6-(((1R,4R)-4-Methylcyclohexyl)amino)pyridazin-3-ol), can exhibit antihypertensive properties. These compounds may function as selective inhibitors of certain enzymes involved in blood pressure regulation, thus providing a therapeutic pathway for hypertension management. Studies have shown that modifications in the pyridazine structure can enhance binding affinity to target receptors .

2. Anticancer Properties

Pyridazine derivatives have been investigated for their potential anticancer effects. The compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. Preliminary data suggest that it could be effective against certain cancer cell lines, although further research is necessary to validate these findings and understand the underlying mechanisms .

3. Neurological Applications

There is emerging interest in the neuroprotective effects of pyridazine compounds. Some studies suggest that they may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific role of this compound in these contexts remains to be fully elucidated but represents a promising area for future exploration .

Case Studies

Case Study 1: Antihypertensive Effects

A study conducted on various pyridazine derivatives demonstrated that modifications at the amino position significantly influenced antihypertensive activity. The compound was tested alongside known antihypertensives and showed comparable efficacy in reducing systolic blood pressure in animal models .

Case Study 2: Cancer Cell Line Testing

In vitro studies on breast cancer cell lines indicated that this compound exhibited cytotoxic effects, leading to reduced cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol and analogous compounds:

Key Structural and Functional Insights

Core Heterocycle Variations: Pyridazin-3-ol derivatives (e.g., target compound) differ from pyridazin-3(2H)-ones (e.g., compound 15) by the presence of a hydroxyl group instead of a ketone. This impacts hydrogen-bonding capacity and acidity . Pyridine analogs (e.g., 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol) exhibit distinct electronic profiles due to the nitrogen position, altering binding interactions in biological targets .

Stereochemistry: The trans configuration of the cyclohexyl group in the target compound may improve selectivity for sterically constrained enzyme active sites compared to non-chiral analogs .

Synthetic Challenges: Low yields in compound 15 (20%) highlight difficulties in Pd-catalyzed coupling reactions for pyridazinones, whereas the commercial availability of the target compound suggests optimized synthetic routes .

Applications: Chlorinated derivatives (e.g., 6-Chloro-4-methylpyridazin-3(2H)-one) serve as intermediates, while amino-substituted analogs (e.g., target compound) are more likely candidates for direct biological evaluation .

Preparation Methods

Starting Materials and Key Intermediates

- Cyclohexyl derivatives: The (1r,4r)-4-methylcyclohexyl amine is a key intermediate, typically prepared or obtained with high stereochemical purity.

- Pyridazin-3-ol derivatives: The pyridazin-3-ol core is synthesized or functionalized to introduce reactive sites for amine substitution.

Stepwise Synthetic Route

Based on analogous preparation methods for related aminocyclohexyl-pyridyl compounds (notably from medicinal chemistry research on kinase inhibitors), the following steps are involved:

Synthesis of the pyridazin-3-ol core: This involves constructing the heterocyclic ring with the hydroxyl group at the 3-position, often via cyclization reactions starting from appropriate precursors.

Functionalization at the 6-position: The 6-position of the pyridazin-3-ol is activated, commonly by halogenation or via a leaving group introduction, to allow nucleophilic substitution.

Preparation of the (1r,4r)-4-methylcyclohexyl amine: This chiral amine is prepared through stereoselective reduction, resolution, or chiral synthesis methods ensuring the correct stereochemistry.

Nucleophilic substitution or amide coupling: The (1r,4r)-4-methylcyclohexyl amine is introduced at the 6-position of the pyridazin-3-ol via nucleophilic aromatic substitution or amide bond formation using coupling reagents such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and catalysts like DMAP (4-dimethylaminopyridine) in an organic solvent medium.

Protection and deprotection steps: To manage reactive functional groups, protecting groups such as Boc (tert-butyloxycarbonyl) or silyl ethers may be used during intermediate steps and later removed under mild conditions.

Purification and chiral resolution: Final purification involves chromatographic techniques and possibly chiral resolution to ensure enantiomeric purity.

Process Conditions and Catalysts

- Coupling reagents: EDAC and DMAP are commonly employed to facilitate amide bond formation efficiently.

- Solvents: Organic solvents such as dichloromethane or DMF are used depending on solubility and reaction requirements.

- Temperature: Reactions are generally conducted at ambient to moderate temperatures to preserve stereochemistry and avoid side reactions.

- Acid salts: The amine intermediate may be used as its p-toluenesulfonic acid salt to improve handling and reactivity.

Research Findings and Optimization

- Replacement of piperidine with cyclohexyl amines in related compounds has been shown to improve metabolic stability while maintaining potent biological activity, indicating the importance of the cyclohexyl substitution in the compound's design.

- The stereochemistry of the cyclohexyl ring is critical for activity and is preserved throughout the synthesis via stereoselective steps and chiral resolution.

- Microsomal stability studies suggest that cyclohexyl derivatives exhibit improved metabolic profiles compared to piperidine analogs, which is a key consideration for drug development.

Data Table Summarizing Key Synthetic Parameters

| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Pyridazin-3-ol core synthesis | Precursors for heterocycle formation | Cyclization, heating | Formation of pyridazin-3-ol ring |

| 2 | Halogenation/Activation | Halogenating agents (e.g., NBS) | Controlled temperature | Activation at 6-position |

| 3 | Chiral amine preparation | Reduction, chiral resolution | Various (chiral catalysts) | Ensures (1r,4r) stereochemistry |

| 4 | Nucleophilic substitution | (1r,4r)-4-methylcyclohexyl amine, EDAC, DMAP | Room temperature, organic solvent | Amine substitution at 6-position |

| 5 | Protection/deprotection | Boc anhydride, TBAF, acids/bases | Mild conditions | Protects functional groups |

| 6 | Purification and chiral resolution | Chromatography, crystallization | Ambient to low temperature | Ensures purity and stereochemistry |

Q & A

What are the critical factors in optimizing the synthesis of 6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol to achieve high yield and purity?

Basic Research Question

The synthesis of pyridazine derivatives like this compound requires precise control of reaction parameters. Key factors include:

- Temperature and pH : Elevated temperatures (e.g., reflux in ethanol or dimethylformamide) enhance reaction kinetics but may promote side reactions if not carefully monitored .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic solvents (e.g., ethanol) aid in stabilizing charged intermediates .

- Catalytic systems : Transition-metal catalysts or acid/base mediators can accelerate cyclization or amination steps, as seen in analogous pyridazine syntheses .

- Purification : Techniques like column chromatography or recrystallization are critical for isolating the target compound from byproducts such as unreacted amines or dimerized species .

How can structural discrepancies in this compound be resolved using advanced spectroscopic and crystallographic methods?

Basic Research Question

Discrepancies in stereochemical assignments or functional group positions can be resolved via:

- NMR spectroscopy : - and -NMR coupled with 2D techniques (COSY, HSQC) confirm connectivity and spatial arrangement of the cyclohexyl and pyridazine moieties .

- X-ray crystallography : Provides definitive proof of stereochemistry, as demonstrated in structurally related pyridazine derivatives (e.g., 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one) .

- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities such as oxidation byproducts .

What methodologies are recommended for assessing the stability of this compound under varying storage conditions?

Basic Research Question

Stability studies should include:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity .

- Forced degradation studies : Exposure to heat, light, and acidic/basic conditions identifies labile functional groups (e.g., the hydroxyl group on pyridazin-3-ol) .

- HPLC monitoring : Tracks degradation products over time, with method validation per ICH guidelines .

How can researchers reconcile contradictory data on the biological activity of this compound across different assays?

Advanced Research Question

Contradictions may arise from assay-specific conditions or impurity interference. Mitigation strategies include:

- Orthogonal assays : Compare results from enzymatic inhibition, cell-based viability assays, and in vivo models to confirm activity .

- Dose-response validation : Ensure linearity across concentrations to rule out off-target effects .

- Impurity profiling : Use LC-MS to identify and quantify byproducts that may modulate activity .

What experimental approaches are used to investigate the interaction of this compound with biological targets?

Advanced Research Question

Mechanistic studies require:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to receptors or enzymes .

- Molecular docking : Computational models predict binding poses, guided by crystallographic data of homologous compounds (e.g., triazolo-pyridazines) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .

How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Advanced Research Question

SAR strategies include:

- Functional group substitution : Modify the cyclohexyl amino group to alter lipophilicity (e.g., introducing halogenated or polar substituents) .

- Stereochemical variation : Synthesize diastereomers to assess the impact of (1r,4r) vs. (1s,4s) configurations on target affinity .

- Bioisosteric replacement : Replace the pyridazine core with triazolo or pyrimidine rings to enhance metabolic stability .

What mechanistic insights can be gained from studying the reaction pathways of this compound under varying conditions?

Advanced Research Question

Mechanistic probes involve:

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms in cyclization or amination steps .

- Trapping experiments : Identify reactive intermediates (e.g., nitrenes or carbenes) using scavengers like TEMPO .

- Computational modeling : DFT calculations map energy profiles for key transitions states .

How can solubility and formulation challenges of this compound be addressed in preclinical studies?

Advanced Research Question

Solutions include:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt formation : Prepare hydrochloride or mesylate salts to improve crystallinity and bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

What analytical techniques are most effective in identifying degradation pathways of this compound?

Advanced Research Question

Key techniques:

- LC-MS/MS : Identifies oxidative or hydrolytic degradation products (e.g., hydroxylated or ring-opened derivatives) .

- NMR kinetics : Tracks real-time degradation in solution under stress conditions .

- Gas chromatography (GC) : Detects volatile byproducts from thermal decomposition .

How can researchers validate the purity and identity of this compound in compliance with pharmacopeial standards?

Advanced Research Question

Validation protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.